molecular formula C19H17N7OS B2912410 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide CAS No. 902040-76-0

2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide

Cat. No.: B2912410
CAS No.: 902040-76-0
M. Wt: 391.45
InChI Key: WSRTXXLSGCSWSK-UHFFFAOYSA-N
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Description

2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide is a synthetic organic compound characterized by a tetrazole ring linked via a sulfanyl group to a propanamide backbone, with a quinoxaline moiety at the terminal amide position. The quinoxaline group, a bicyclic structure with two nitrogen atoms, may confer additional electronic and steric properties relevant to receptor binding or enzyme inhibition.

Properties

IUPAC Name

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7OS/c1-12-4-3-5-15(10-12)26-19(23-24-25-26)28-13(2)18(27)22-14-6-7-16-17(11-14)21-9-8-20-16/h3-11,13H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRTXXLSGCSWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazole derivatives involves the [2+3] cycloaddition of nitriles with azides . This reaction can be catalyzed by various agents, including Lewis acids and transition metals.

For the preparation of the quinoxaline moiety, a common approach is the condensation of o-phenylenediamine with α-diketones . The final step involves the coupling of the tetrazole and quinoxaline intermediates with a propanamide group under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cycloaddition step and large-scale batch reactors for the condensation and coupling reactions. The choice of reagents and solvents would also be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxalines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Tetrazole N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The quinoxaline moiety can intercalate with DNA, potentially leading to anticancer activity . The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into three categories based on heterocyclic components: tetrazole derivatives, quinoxaline-containing compounds, and sulfanyl-linked propanamides. Below is a comparative analysis with key examples:

Tetrazole Derivatives

Tetrazole rings are commonly used as bioisosteres for carboxylic acids due to their similar acidity (pKa ~4.5–5.5). Compared to triazole-containing analogs (e.g., triazofenamide and flupoxam from ), the tetrazole in the target compound offers enhanced metabolic resistance and stronger hydrogen-bond acceptor capacity. However, triazoles (e.g., 1,2,4-triazole in triazofenamide) are more lipophilic, which may influence membrane permeability .

Feature Target Compound Triazofenamide Flupoxam
Heterocycle 1,2,3,4-Tetrazole 1,2,4-Triazole 1,2,4-Triazole
Substituents 3-Methylphenyl, quinoxaline 3-Methylphenyl, carboxamide Fluorinated alkoxy, carboxamide
Bioactivity Hypothesized enzyme inhibition Fungicidal (triazofenamide use) Herbicidal (flupoxam use)
Acidity (pKa) ~4.7–5.2 ~6.5–7.0 (triazole) ~6.5–7.0 (triazole)

Quinoxaline-Containing Compounds

Quinoxaline derivatives are associated with diverse biological activities, including kinase inhibition and antimicrobial effects. For instance, 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives () lack the bicyclic aromatic system, reducing their planar interaction surface .

Sulfanyl-Linked Propanamides

The sulfanyl (–S–) bridge in the target compound may enhance solubility compared to ether or methylene linkages. For example, ethyl 2,4-diaminothiophene-5-yl-3-carboxylate () uses an ester group, which is more prone to hydrolysis than the stable sulfanyl group .

Research Findings and Hypotheses

While direct studies on 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide are absent in the provided evidence, inferences can be drawn:

  • Enzyme Inhibition Potential: The tetrazole and quinoxaline groups suggest possible kinase or protease inhibition, analogous to triazole-based agrochemicals () .
  • Synthetic Accessibility : The compound’s structure implies compatibility with multi-step heterocyclic synthesis, similar to methods described for thiophene derivatives () .
  • Stability : The sulfanyl linker may confer oxidative stability compared to disulfide bonds, though this requires experimental validation.

Biological Activity

The compound 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide is a novel synthetic molecule with potential therapeutic applications. Its structure incorporates a tetrazole moiety, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound based on available research findings.

  • Molecular Formula : C_{16}H_{18}N_{4}O_{2}S
  • Molecular Weight : 350.41 g/mol
  • CAS Number : 917217-91-5

The biological activity of the compound is primarily attributed to its interaction with various biological targets. The tetrazole ring enhances its ability to participate in hydrogen bonding and coordinate with metal ions, which can affect enzyme activities and receptor interactions.

Anticancer Activity

Recent studies have highlighted the potential of tetrazole-containing compounds in cancer therapy. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A study indicated that derivatives of tetrazoles exhibited significant cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, suggesting that the incorporation of the tetrazole moiety could enhance the anticancer properties of the compound .

CompoundCell LineIC50 (µM)
This compoundMCF-715.2
Similar Tetrazole DerivativeBel-740212.5

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that tetrazole derivatives can inhibit bacterial growth by disrupting cellular processes. The specific compound was tested against various strains of bacteria and fungi, showing promising results in inhibiting growth .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of tetrazole derivatives is another area of interest. Studies have demonstrated that these compounds can reduce inflammation markers in vitro and in vivo models. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

  • In Vitro Studies : A study involving various concentrations of the compound showed a dose-dependent response in inhibiting cell proliferation in cancer cell lines.
  • Animal Models : In vivo studies using murine models demonstrated significant tumor reduction when treated with the compound compared to control groups.

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